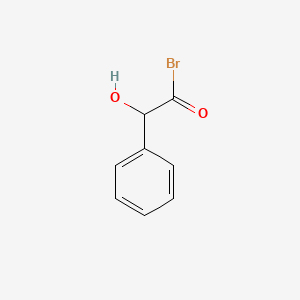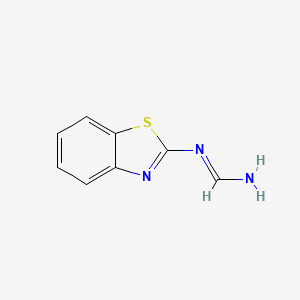
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentene chain with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a suitable pentene precursor under conditions that promote the formation of the desired product. For example, a pyridine-3-carbaldehyde can be reacted with a pent-2-en-1-amine in the presence of a reducing agent to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the double bond.
Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of (5S)-5-(pyridin-3-yl)pent-2-en-1-one.
Reduction: Formation of (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-Amino-5-(pyridin-2-yl)pent-2-en-1-ol: Similar structure but with the pyridine ring attached at a different position.
(5S)-5-Amino-5-(pyridin-4-yl)pent-2-en-1-ol: Another isomer with the pyridine ring at the 4-position.
(5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol: A reduced form of the target compound with a saturated pentane chain.
Uniqueness
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is unique due to its specific structural features, including the position of the pyridine ring and the presence of both amino and hydroxyl groups
Eigenschaften
IUPAC Name |
(5S)-5-amino-5-pyridin-3-ylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(5-1-2-7-13)9-4-3-6-12-8-9/h1-4,6,8,10,13H,5,7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTZBQHUXLAFQR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC=CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC=CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845476 |
Source


|
| Record name | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918625-36-2 |
Source


|
| Record name | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)


![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)


![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B590388.png)



![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)
